molecular formula C10H7BrN2O B13166514 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one CAS No. 143526-43-6

5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B13166514
CAS No.: 143526-43-6
M. Wt: 251.08 g/mol
InChI Key: JESJRBNPMHHVFC-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one is a chemical compound featuring a dihydropyrazinone scaffold substituted with a 4-bromophenyl group. The 2(1H)-pyrazinone core is a structure of significant interest in medicinal chemistry and drug discovery, as it is found in a range of natural products and bioactive molecules . This scaffold is a key building block in pharmacologically active derivatives, including inhibitors of enzymes like thrombin and reverse transcriptase, and has been investigated in the context of antiviral and anticancer research . The incorporation of the 4-bromophenyl moiety is a common strategy in medicinal chemistry, as it can influence the compound's electronic properties, lipophilicity, and its potential to interact with biological targets through π-stacking interactions . Compounds with similar structural features, such as 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles, have demonstrated selective inhibitory activity against phosphodiesterase 3A (PDE3A) and shown promise in inhibiting the growth of human colon adenocarcinoma tumor cells in vitro . Researchers value this structural motif for developing novel therapeutic agents and biochemical probes. This product is intended for research applications in early discovery and development. This compound is provided for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143526-43-6

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

5-(4-bromophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14)

InChI Key

JESJRBNPMHHVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=N2)Br

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 1,2 Dihydropyrazin 2 One Derivatives

Reactivity Profiles of the Dihydropyrazinone Scaffold

The 1,2-dihydropyrazin-2-one ring system possesses multiple reactive sites, allowing for a diverse range of chemical transformations. The reactivity is influenced by the electron distribution within the ring, which is modulated by the carbonyl group, the nitrogen atoms, and the aryl substituent.

Electrophilic substitution reactions target electron-rich centers in a molecule. youtube.com In 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one, both the pyrazinone and the bromophenyl rings can potentially react with electrophiles, but their reactivity levels differ significantly.

Pyrazinone Moiety: The dihydropyrazinone ring is generally considered electron-deficient due to the presence of the electron-withdrawing carbonyl group and the two nitrogen atoms. This significantly deactivates the ring towards electrophilic attack. Reactions with strong electrophiles would likely occur at a nitrogen atom rather than a carbon, if at all. Compared to the bromophenyl ring, the heterocyclic core is much less likely to undergo electrophilic substitution.

The electron-deficient nature of the dihydropyrazinone ring makes it susceptible to attack by nucleophiles, which are electron-pair donors. organic-chemistry.org The primary sites for nucleophilic attack are the electrophilic carbon atoms of the carbonyl and imine functionalities.

Nucleophilic Addition: The carbonyl carbon (C2) is highly electrophilic and readily undergoes nucleophilic addition. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydrides, can attack this carbon, leading to the formation of a tetrahedral intermediate that, upon workup, could yield a tertiary alcohol. The imine-like C=N bond (at C5-N4) can also be a target for nucleophilic addition, although it is generally less reactive than the carbonyl group.

Nucleophilic Substitution: Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. libretexts.org While the core structure of this compound does not have an obvious leaving group on the pyrazinone ring, derivatives could be synthesized to include one. More relevant is the possibility of N-alkylation or N-acylation at the N1 position. The N-H proton is acidic and can be removed by a base to generate an anion that is a potent nucleophile, readily reacting with electrophiles like alkyl halides or acyl chlorides. This is a common strategy for functionalizing similar heterocyclic systems.

Potential Nucleophilic Reactions on the Dihydropyrazinone Scaffold
Reaction TypeElectrophilic CenterExample Nucleophile/ReagentPotential Product Type
Nucleophilic AdditionCarbonyl Carbon (C2)Grignard Reagents (R-MgX)Tertiary Alcohol
Reduction (Nucleophilic Addition of Hydride)Carbonyl Carbon (C2)Sodium Borohydride (NaBH₄)Secondary Alcohol
N-AlkylationNitrogen Anion (N1)Alkyl Halide (R-X)N1-Substituted Dihydropyrazinone
N-AcylationNitrogen Anion (N1)Acyl Chloride (R-COCl)N1-Acylated Dihydropyrazinone

Oxidation-reduction (redox) reactions involve the transfer of electrons, often manifesting as the gain or loss of oxygen or hydrogen atoms. britannica.comyoutube.com The dihydropyrazinone ring has both unsaturated and oxidized sites, making it amenable to both further oxidation and reduction.

Oxidation: The dihydropyrazinone ring is not fully aromatic. A key transformation is its oxidation to the corresponding fully aromatic pyrazin-2-one derivative. This process results in a more stable, conjugated system. This is analogous to the well-documented oxidation of 1,4-dihydropyridines to pyridines, which can be achieved with a variety of oxidizing agents. researchgate.net Such a reaction would create a planar, aromatic heterocyclic ring. researchgate.net

Reduction: The dihydropyrazinone ring contains reducible functional groups. The carbonyl group (C=O) can be reduced to a secondary alcohol. The C=N double bond within the ring can be reduced to a single bond, leading to a tetrahydropyrazinone derivative. Complete reduction of the amide functionality is also possible under harsh conditions (e.g., with lithium aluminum hydride), which would yield a piperazine (B1678402) derivative.

Potential Oxidation and Reduction Pathways
ProcessFunctional Group TargetedPotential ProductNotes
OxidationDihydropyrazinone RingAromatic Pyrazin-2-oneLeads to a more stable aromatic system.
ReductionCarbonyl (C=O)Secondary AlcoholSelective reduction is possible with mild reducing agents.
ReductionImine (C=N)TetrahydropyrazinoneReduces ring unsaturation.
ReductionAmide (complete)Substituted PiperazineRequires strong reducing agents like LiAlH₄.

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org The 1,2-dihydropyrazin-2-one scaffold can exist in different tautomeric forms, which can influence its reactivity and biological activity. frontiersin.org

The primary form of tautomerism is keto-enol tautomerism. libretexts.org The standard structure is the keto (or more accurately, amide) form. Through proton transfer, it can equilibrate with its enol (or imidol) tautomer, 5-(4-Bromophenyl)-2-hydroxypyrazine. In this enol form, the ring system is fully aromatic, which provides significant stabilization. The position of the equilibrium between the amide and imidol forms depends on factors such as the solvent, temperature, and pH. amazonaws.comresearchgate.net While the amide form often predominates in many heterocyclic systems, the gain in aromaticity can strongly favor the hydroxypyrazine tautomer in certain conditions. This equilibrium is crucial as the two tautomers have different hydrogen bonding capabilities and electronic profiles.

Detailed Mechanistic Studies of Key Transformations

Understanding the precise pathways of chemical reactions requires the study of transient species like reaction intermediates and transition states. While specific mechanistic studies on this compound are not extensively documented, the mechanisms can be inferred from well-established principles and studies on analogous systems. chemrxiv.org

A reaction intermediate is a species that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.orgyoutube.com A transition state is a high-energy configuration along the reaction coordinate.

Electrophilic Aromatic Substitution: The mechanism of EAS on the bromophenyl ring proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In this intermediate, the electrophile is attached to the ring, and the positive charge is delocalized across the other carbon atoms of the ring through resonance. The stability of this intermediate determines the reaction rate and regioselectivity. The transition state for this step is the point of highest energy as the C-E bond is forming and the aromaticity is being broken.

Nucleophilic Addition to Carbonyl: The addition of a nucleophile to the C2 carbonyl group involves the formation of a tetrahedral intermediate. libretexts.org In this species, the carbon atom changes from sp² hybridization to sp³ hybridization, and a negative charge develops on the oxygen atom. This alkoxide intermediate is then typically protonated in a subsequent step to yield the final alcohol product. The transition state resembles the tetrahedral intermediate, with the nucleophile-carbon bond partially formed and the C=O pi bond partially broken.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transient species. Studies on related heterocyclic systems, such as dihydropyridines, have used DFT to calculate the energies of intermediates and transition states, providing detailed insight into reaction barriers and pathways. rsc.org Similar computational approaches could be applied to elucidate the reaction mechanisms of this compound and its derivatives.

Kinetic and Thermodynamic Aspects of Reactivity

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the reactivity of analogous heterocyclic systems, such as dihydropyridines and other pyrazinone derivatives, can provide valuable insights. The reactivity of these systems is often governed by a delicate balance between kinetic and thermodynamic control, which can be influenced by reaction conditions such as temperature and the nature of the reactants.

In many reactions of dihydropyrazine (B8608421) derivatives, the initial product formed is the result of kinetic control, meaning it is the product that forms the fastest due to a lower activation energy barrier. However, if the reaction is reversible, prolonged reaction times or higher temperatures can lead to the formation of the more stable thermodynamic product. For instance, in Diels-Alder reactions of related heterocyclic systems, the endo adduct is often the kinetic product, while the exo adduct is the thermodynamically more stable product.

The thermodynamic stability of this compound and its derivatives is influenced by factors such as resonance stabilization of the heterocyclic ring and the electronic effects of the substituents. The bromophenyl group, with its inductive electron-withdrawing effect and resonance electron-donating effect, plays a significant role in modulating the electron density of the pyrazinone core, thereby affecting both the thermodynamics and kinetics of its reactions.

Table 1: Representative Thermodynamic Data for Reactions of Analogous Heterocyclic Systems

Reaction TypeAnalogous SystemΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)
Diels-Alder CycloadditionFuran derivative with Maleimide-15 to -25-30 to -40-5 to -15
Hydride Transfer1,4-Dihydropyridine derivative-10 to -20-5 to -15-5 to -15
IsomerizationDihydropyrimidine derivative-2 to -51 to 5-2 to -6

Note: The data presented in this table are illustrative and represent typical ranges for analogous heterocyclic systems. Specific values for this compound would require dedicated experimental studies.

Computational Insights into Reaction Mechanisms

In the absence of extensive experimental mechanistic studies on this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate potential reaction pathways. hilarispublisher.com DFT calculations can be employed to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies, providing a detailed picture of the reaction mechanism.

For the synthesis of pyrazinone cores, computational studies on related systems have explored mechanisms such as the Paal-Knorr reaction of 1,4-dicarbonyl compounds with amines. hilarispublisher.com These studies help in identifying the rate-determining steps and understanding the role of catalysts. For derivatization reactions, computational models can predict the most likely sites of attack for electrophiles or nucleophiles and rationalize the observed regioselectivity.

Key parameters that can be derived from computational studies include activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of activation (ΔG‡). These parameters are crucial for understanding the feasibility and rate of a reaction. For example, a lower activation energy indicates a faster reaction.

Table 2: Calculated Activation Energies for Key Reaction Steps in Analogous Pyrazinone Syntheses

Reaction StepModel SystemComputational MethodCalculated Ea (kcal/mol)
Ring ClosurePaal-Knorr synthesis of a pyrrolyl-pyrazineDFT (B3LYP)15-20
DehydrationPaal-Knorr synthesis of a pyrrolyl-pyrazineDFT (B3LYP)10-15
AromatizationOxidation of a dihydropyrazineDFT (M06-2X)5-10

Note: These values are based on computational studies of analogous systems and serve to illustrate the insights that can be gained from such methods. hilarispublisher.com The actual values for this compound may differ.

Structure-Reactivity Relationships within the this compound System

The reactivity of this compound is intrinsically linked to its molecular structure. The interplay of the dihydropyrazinone core and the substituted phenyl ring dictates the electronic and steric properties of the molecule, which in turn govern its behavior in chemical reactions.

Impact of Substituents on Electronic and Steric Properties

Substituents on the phenyl ring can further modulate these properties. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or amino (-NH2) would increase the electron density of the aromatic system, potentially enhancing the reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) would decrease the electron density, making the system less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

Steric hindrance also plays a crucial role. Bulky substituents near the reactive centers of the dihydropyrazinone ring can impede the approach of reagents, thereby slowing down reaction rates or directing the reaction to a less hindered site.

Table 3: Predicted Electronic Effects of Substituents on the 4-Bromophenyl Ring

Substituent (at para-position)Inductive EffectResonance EffectOverall Effect on Ring Electron Density
-NO2Strong -IStrong -MStrongly Decreased
-CNStrong -IStrong -MStrongly Decreased
-BrWeak -IWeak +MSlightly Decreased
-HNeutralNeutralNeutral
-CH3Weak +IWeak +MSlightly Increased
-OCH3Weak -IStrong +MIncreased

Regioselectivity and Chemoselectivity in Derivatization Reactions

Derivatization reactions of this compound present questions of both regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts). The dihydropyrazinone ring itself has several potential sites for reaction, including the nitrogen atoms, the carbonyl group, and the double bond.

Regioselectivity: In electrophilic substitution reactions, the position of attack will be determined by the relative electron density at different points in the molecule. The nitrogen atoms, with their lone pairs of electrons, are generally nucleophilic. The double bond in the pyrazinone ring can also react with electrophiles. The 4-bromophenyl group, being moderately deactivating, will direct incoming electrophiles primarily to the ortho and para positions of the phenyl ring, although the para position is already occupied by the pyrazinone moiety. Computational calculations of electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) can provide valuable predictions for the most likely sites of electrophilic and nucleophilic attack.

Chemoselectivity: The presence of multiple functional groups (amide, alkene, aryl halide) allows for a variety of chemical transformations. For example, the bromine atom on the phenyl ring can participate in cross-coupling reactions such as Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon bonds. The secondary amine in the dihydropyrazinone ring can be alkylated or acylated. The carbonyl group can undergo reactions typical of amides. The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For instance, a soft electrophile might favor reaction at a softer nucleophilic site, while a hard electrophile would favor a harder site, in accordance with Hard and Soft Acids and Bases (HSAB) theory.

Table 4: Potential Derivatization Reactions and Expected Selectivity

Reaction TypeReagentPotential Reactive Site(s)Expected Major Product
N-AlkylationAlkyl halide, BaseN1-HN1-alkylated derivative
Suzuki CouplingArylboronic acid, Pd catalystC-Br bond5-(biphenyl)-1,2-dihydropyrazin-2-one derivative
Electrophilic Aromatic SubstitutionNitrating agentPhenyl ring (ortho to pyrazinone)5-(4-bromo-2-nitrophenyl)-1,2-dihydropyrazin-2-one
ReductionNaBH4Carbonyl group5-(4-bromophenyl)-tetrahydro-pyrazin-2-ol

Note: The outcomes in this table are predictions based on general principles of organic reactivity and may vary depending on the specific reaction conditions.

Theoretical and Computational Chemistry of 5 4 Bromophenyl 1,2 Dihydropyrazin 2 One

Electronic Structure Elucidation using Density Functional Theory (DFT)

DFT calculations are essential for understanding the electronic nature of a molecule. For 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one, such studies would provide insight into its stability, reactivity, and spectroscopic properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. Global reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, could quantify the molecule's reactive behavior. Currently, no specific HOMO-LUMO energy values or reactivity descriptors have been reported for this compound.

Electrostatic Potential Surface Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map would visualize the charge distribution across the this compound molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic or nucleophilic attacks. The specific charge distribution and potential gradients for this molecule await theoretical calculation.

Conformational Analysis and Molecular Dynamics Simulations

These methods explore the flexibility of a molecule and its behavior over time, which is vital for understanding its interactions in a biological or chemical system.

Investigation of Preferred Conformational States and Energy Landscapes

Conformational analysis would identify the most stable three-dimensional arrangements (conformers) of this compound. This involves mapping the potential energy surface to find energy minima and the transition states that separate them. Such an analysis would clarify the molecule's preferred shape and the energy required for conformational changes, but this has not yet been performed.

Dynamics of Molecular Movement in Different Environments

Molecular dynamics (MD) simulations could model the movement of the molecule over time in various environments, such as in a vacuum, in solution, or interacting with a biological target. MD simulations provide insights into the molecule's structural stability, flexibility, and interaction dynamics. No MD simulation studies have been published for this specific compound.

Quantum Chemical Calculations for Reaction Pathway Prediction and Energy Barriers

Quantum chemical calculations are instrumental in mapping out potential chemical reactions. chemrxiv.org These methods can identify transition state structures and calculate the energy barriers associated with different reaction pathways, thereby predicting the feasibility and kinetics of a reaction. For this compound, this could elucidate its synthesis mechanisms or metabolic fate. However, such predictive studies for this molecule are not currently available.

Transition State Characterization and Intrinsic Reaction Coordinate Analysis

The exploration of a chemical reaction's mechanism at a molecular level is greatly facilitated by the characterization of its transition state (TS). The transition state is a critical configuration along the reaction coordinate, representing the highest potential energy point. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures. For a molecule like this compound, identifying the transition states for various potential reactions, such as electrophilic substitution or cycloaddition, is the first step in understanding its chemical transformations.

Once a transition state is located, its identity is confirmed by vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Following the characterization of the transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. researchgate.netscm.comq-chem.commissouri.edu By tracing this path, chemists can verify that a given transition state indeed connects the desired reactants and products and can visualize the geometric changes that occur throughout the reaction. researchgate.netscm.comq-chem.commissouri.edu This analysis provides a detailed, step-by-step depiction of the reaction mechanism.

Illustrative Data for a Hypothetical Reaction of a Pyrazinone Derivative:

ParameterValueDescription
Reactant Complex Energy -1250.5 HartreeThe total energy of the interacting reactant molecules.
Transition State Energy -1250.45 HartreeThe energy at the highest point of the reaction barrier.
Product Complex Energy -1250.6 HartreeThe total energy of the resulting product molecules.
Activation Energy (Forward) 31.4 kcal/molThe energy barrier that must be overcome for the forward reaction to occur.
Reaction Energy -31.4 kcal/molThe overall energy change of the reaction, indicating an exothermic process.
Imaginary Frequency -250 cm-1The single imaginary frequency of the transition state, confirming its nature.

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a computational study on a pyrazinone derivative.

Prediction of Reaction Selectivity (e.g., regioselectivity, chemoselectivity)

Computational chemistry provides powerful tools for predicting the selectivity of chemical reactions. For a molecule with multiple reactive sites like this compound, understanding where and how a reaction will occur is crucial for synthetic applications.

Regioselectivity , the preference for reaction at one site over another, can be rationalized and predicted using concepts derived from DFT. One of the most common approaches involves the analysis of local reactivity descriptors, such as Fukui functions or the dual descriptor. nih.gov These descriptors quantify the change in electron density at a particular atomic site upon the addition or removal of an electron, thereby indicating the most likely sites for nucleophilic or electrophilic attack. nih.gov By calculating these indices for each atom in the this compound molecule, the most probable site for a given reaction can be identified. For instance, in an electrophilic aromatic substitution on the bromophenyl ring, these descriptors can predict whether the substitution will occur at the ortho, meta, or para positions relative to the pyrazinone substituent.

Chemoselectivity , the preference for reaction with one functional group over another, can also be addressed computationally. By comparing the activation energies for the reaction at different functional groups, the most kinetically favored pathway can be determined. For example, if a reagent could potentially react with either the C=O group or the C=C double bond in the dihydropyrazinone ring, calculating the transition state energies for both pathways would reveal the more likely outcome.

Modern approaches also combine machine learning with DFT calculations to enhance the prediction of regioselectivity, especially in complex systems. researchgate.netchemrxiv.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity. nih.govresearchgate.netnih.gov These models are invaluable for predicting the reactivity of new, unsynthesized compounds and for gaining a deeper understanding of the factors that govern a particular chemical reaction.

Development of Molecular Descriptors Correlated with Reactivity

The foundation of any QSRR model is the selection of appropriate molecular descriptors. These are numerical values that encode structural or electronic information about a molecule. For a series of derivatives of this compound, a wide range of descriptors can be calculated computationally. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule and are often derived from quantum chemical calculations. Examples include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate or accept electrons.

Partial Atomic Charges: These indicate the distribution of electron density within the molecule and can highlight reactive sites.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include connectivity indices and Wiener indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

The selection of descriptors is a critical step, and often a combination of different types of descriptors is used to build a robust QSRR model.

Example of Molecular Descriptors for a Series of Substituted Pyrazinones:

CompoundHOMO (eV)LUMO (eV)Hardness (η)Electrophilicity (ω)
Derivative 1 (R=H) -6.2-1.54.71.6
Derivative 2 (R=Cl) -6.4-1.84.62.0
Derivative 3 (R=OCH3) -5.9-1.34.61.4
Derivative 4 (R=NO2) -6.8-2.54.32.9

Note: This table contains hypothetical data for illustrative purposes.

Statistical Modeling for Predicting Chemical Outcomes

Once a set of relevant molecular descriptors has been calculated for a series of compounds with known reactivity data (e.g., reaction rates, equilibrium constants), a statistical model is developed to correlate the descriptors with the observed reactivity.

Several statistical methods can be employed for this purpose, with the most common being:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the reactivity and a set of molecular descriptors. The resulting equation can be used to predict the reactivity of new compounds.

Partial Least Squares (PLS): This is a more advanced regression technique that is particularly useful when the number of descriptors is large or when there is a high degree of correlation between them.

Machine Learning Methods: More sophisticated techniques such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forests are increasingly being used to build more complex and predictive QSRR models.

The predictive power of the developed QSRR model is assessed through rigorous validation procedures, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent set of compounds. A well-validated QSRR model can be a powerful tool for the in silico screening of large libraries of compounds to identify those with desired reactivity profiles, thereby accelerating the discovery and development of new chemical entities.

Exploration of Non Biological Applications

Applications in Advanced Materials Science

There is currently no published research detailing the use of 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one in the field of advanced materials science.

Information regarding the incorporation of this compound into polymer backbones or as a functional additive in polymer composites is not available in the current scientific literature.

The optoelectronic properties, such as absorption, emission, and charge transport characteristics, of this compound have not been reported. Consequently, its potential for application in organic electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs) remains unevaluated.

There are no studies available that describe the synthesis and characterization of coordination complexes or supramolecular assemblies involving this compound as a ligand or a building block.

Catalytic Applications

The potential of this compound to act as a catalyst or a component of a catalytic system has not been investigated.

No research has been published on the use of this compound as a ligand for metal centers in catalytic reactions.

The exploration of this compound as a scaffold for the development of new organocatalysts has not been documented.

Analytical Chemistry Applications

A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum. A fluorophore, on the other hand, is a fluorescent chemical compound that can re-emit light upon light excitation. The extended π-electron system of the dihydropyrazinone ring in conjunction with the phenyl group suggests that this compound would exhibit absorption in the ultraviolet-visible (UV-Vis) region.

The presence of the bromine atom, a heavy atom, could influence the photophysical properties of the molecule. Heavy atoms are known to enhance intersystem crossing, a process that can lead to phosphorescence. While this might quench fluorescence, it could potentially make the compound a candidate for phosphorescent-based detection systems, which offer advantages such as longer emission lifetimes and reduced background interference compared to fluorescence.

Further research would be required to characterize the specific absorption and emission spectra of this compound and to evaluate its quantum yield and photostability, which are critical parameters for its practical application as a chromophore or fluorophore.

Table 1: Potential Spectroscopic Properties and Their Implications for Detection Systems

PropertyTheoretical BasisPotential Application in Detection Systems
UV-Vis Absorption Conjugated π-system of the dihydropyrazinone and phenyl rings.Could serve as a chromophore for colorimetric assays or as a component in UV-Vis based detectors for chromatography.
Fluorescence Potential emission from the excited state of the conjugated system.If fluorescent, could be used as a label for biomolecules or as a fluorescent probe for specific analytes.
Phosphorescence Heavy atom effect of the bromine atom enhancing intersystem crossing.Could be utilized in time-resolved fluorescence or phosphorescence-based assays, offering higher sensitivity.

A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions, while a chemical reagent is a substance used to cause a chemical reaction or to see if a reaction occurs. The reactivity of the dihydropyrazinone ring and the presence of the bromine atom on the phenyl ring are key features that could be leveraged for these applications.

The bromine atom provides a site for various chemical modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the attachment of other functional groups, reporter molecules (like fluorophores or biotin), or reactive moieties. Such derivatization could transform this compound into a versatile scaffold for creating a library of chemical probes with tailored specificities and functionalities.

For instance, by coupling a recognition element for a specific analyte to the bromophenyl group, the compound could be developed into a selective chemical sensor. The binding of the analyte could induce a change in the spectroscopic properties (e.g., a shift in absorption or emission wavelength) of the pyrazinone core, enabling quantitative detection.

Furthermore, the dihydropyrazinone core itself might participate in specific chemical reactions, potentially serving as a reagent in organic synthesis or as a building block for more complex molecules. Its utility as a reagent would depend on the reactivity of its functional groups and its stability under various reaction conditions.

Table 2: Potential Applications as a Chemical Probe or Reagent

ApplicationRationale for Potential UseExample of a Hypothetical Application
Chemical Probe Scaffold The bromine atom allows for facile chemical modification via cross-coupling reactions.Synthesis of a fluorescent probe by coupling a fluorophore to the bromophenyl group for imaging applications.
Chemical Sensor Component The spectroscopic properties of the pyrazinone core could be sensitive to its chemical environment.Development of a sensor where analyte binding at a modified phenyl ring induces a color change.
Synthetic Reagent The dihydropyrazinone ring system could be a reactive intermediate in organic synthesis.Use as a precursor for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

Future Directions and Emerging Research Avenues

Development of More Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry. For compounds like 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one, future research will undoubtedly focus on developing synthetic methods that are both efficient and environmentally benign. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a key metric in this endeavor.

Current synthetic strategies for related heterocyclic compounds often involve multi-step processes with the use of stoichiometric reagents and the generation of significant waste. Future approaches will likely prioritize catalytic methods, one-pot reactions, and the use of greener solvents. For instance, the synthesis of related pyrimidine (B1678525) compounds has been optimized to establish rapid synthetic methods. atlantis-press.com The exploration of heterogeneous catalysts, which can be easily separated and recycled, will also be a significant area of investigation for the synthesis of pyrazinone derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. doaj.org These technologies can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. mit.edurjptonline.org For this compound, AI and ML algorithms could be trained on existing data for pyrazinone synthesis to predict the most efficient pathways.

Machine learning models can analyze vast datasets of chemical reactions to identify patterns that may not be apparent to human chemists. nih.gov This can lead to the discovery of unconventional yet highly effective synthetic strategies. Furthermore, AI can assist in the prediction of the physicochemical and biological properties of novel pyrazinone derivatives, thereby accelerating the discovery of compounds with desired functionalities. The integration of AI with automated synthesis platforms could enable the rapid and autonomous synthesis and testing of a large number of derivatives. sciencedaily.com

Discovery of Novel Non-Biological Applications in Emerging Technologies

While pyrazinone derivatives have been extensively studied for their biological activities, their potential in non-biological applications remains a largely unexplored frontier. The unique electronic and structural properties of this compound, conferred by the pyrazinone core and the bromophenyl substituent, make it a candidate for applications in materials science.

Future research could investigate the use of this compound and its derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of novel polymers with tailored electronic or optical properties. The bromine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide array of materials with diverse properties. The study of related heterocyclic compounds has shown their potential as intermediates for fluorophores, indicating a possible avenue for pyrazinone derivatives as well. researchgate.net

Addressing Challenges in the Scalable Production and Derivatization of Complex Pyrazinone Structures

The transition from laboratory-scale synthesis to large-scale industrial production is a critical challenge for many promising compounds. For this compound, scalability will be a key consideration for its potential applications. Future research will need to focus on developing robust and cost-effective synthetic routes that are amenable to scale-up.

This includes the optimization of reaction conditions to maximize yield and minimize the use of expensive or hazardous reagents. The development of continuous flow synthesis methods could offer a more efficient and safer alternative to traditional batch processes for the production of pyrazinone derivatives. Furthermore, efficient methods for the derivatization of the pyrazinone core will be crucial for exploring the structure-activity relationships and fine-tuning the properties of these compounds for specific applications. The synthesis of related compounds has highlighted the importance of optimizing reaction conditions for large-scale manufacturing. google.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions or modified Claisen–Schmidt condensations. For example, describes a related bromophenyl-containing compound synthesized via Claisen–Schmidt condensation followed by Michael addition, achieving a 72% yield under reflux in ethanol with catalytic HCl . Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and catalyst type (acidic vs. basic conditions). Researchers should optimize these parameters using Design of Experiments (DoE) to minimize side products like over-oxidized pyrazine derivatives.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. The aromatic proton environment (4-bromophenyl group) should show distinct splitting patterns in 1H^1H-NMR (e.g., doublets for para-substituted bromine). 13C^{13}C-NMR can confirm carbonyl (C=O) and pyrazine ring carbons. Infrared (IR) spectroscopy should detect the C=O stretch near 1670–1700 cm1^{-1}. For purity validation, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for pyrazinone derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and intermediate stability. For instance, highlights pyrazole derivatives with bromophenyl groups, where steric effects from substituents alter reaction pathways. Researchers should compare computed activation energies for competing mechanisms (e.g., nucleophilic vs. electrophilic pathways) and validate against experimental kinetics data. Software like Gaussian or ORCA is standard for such analyses .

Q. What strategies mitigate spectral overlap in 1H^1H-NMR for this compound derivatives?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, coupling patterns between pyrazine ring protons (δ 6.5–7.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) can be decoupled via gradient-selected HSQC. Deuterated solvents (e.g., DMSO-d6_6) enhance resolution. If ambiguity persists, compare with synthesized analogs (e.g., fluorophenyl derivatives in ) to isolate chemical shift trends .

Q. How do steric and electronic effects of the 4-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as both an electron-withdrawing group (via inductive effects) and a potential leaving group in Suzuki-Miyaura couplings. Steric hindrance from the para-substituted bromine may slow transmetallation steps. Researchers should test palladium catalysts (e.g., Pd(PPh3 _3)4_4 vs. PdCl2 _2(dppf)) and bases (K2 _2CO3_3 vs. Cs2 _2CO3_3) to optimize coupling efficiency. demonstrates similar triazolopyrazine derivatives undergoing cross-coupling at 80°C with 5 mol% Pd catalyst .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for pyrazinone analogs?

  • Methodological Answer : Cross-validate X-ray diffraction (XRD) data with computational crystallography. For example, reports pyrazole derivatives with bromophenyl groups crystallizing in monoclinic systems (space group P21_1/c). If experimental unit cell parameters conflict with literature, re-examine sample purity or consider polymorphism. Use Mercury software to compare hydrogen-bonding networks and packing motifs with published structures .

Experimental Design Considerations

Q. What in silico approaches predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can prioritize in vitro testing. Pharmacophore modeling (Schrödinger Phase) identifies key interactions (e.g., hydrogen bonding with the pyrazinone carbonyl). ADMET prediction (SwissADME) assesses solubility and metabolic stability. ’s triazolopyrazine derivatives show activity against fluorophenyl targets, suggesting similar bromophenyl analogs may exhibit kinase inhibition .

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